N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide
CAS No.: 634184-89-7
Cat. No.: VC16877679
Molecular Formula: C16H11F6NO3
Molecular Weight: 379.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634184-89-7 |
|---|---|
| Molecular Formula | C16H11F6NO3 |
| Molecular Weight | 379.25 g/mol |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide |
| Standard InChI | InChI=1S/C16H11F6NO3/c1-26-12-4-2-3-11(13(12)24)14(25)23-10-6-8(15(17,18)19)5-9(7-10)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
| Standard InChI Key | FSXNYOAJRSLZHZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide is identified by the CAS registry number 634184-89-7 and the PubChem CID 71381245 . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.25 g/mol |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide |
| SMILES | COC1=CC=CC(=C1O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
| InChIKey | FSXNYOAJRSLZHZ-UHFFFAOYSA-N |
The compound’s structure features a benzamide core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2 and 3, respectively, on the benzene ring. The 3,5-positions of the adjacent phenyl group are occupied by trifluoromethyl (-CF₃) groups .
Crystallographic and Electronic Properties
Computational analyses reveal a topological polar surface area (PSA) of 58.6 Ų, indicative of moderate solubility in polar solvents . The presence of three fluorine atoms per trifluoromethyl group contributes to strong electronegativity and lipophilicity, with a calculated logP (XLogP3) of 4.7 . Hydrogen bonding potential arises from two donor sites (hydroxyl and amide groups) and nine acceptor sites, facilitating interactions with biological targets .
Synthesis and Reactivity
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Hydroxyl Group: Participates in hydrogen bonding and may undergo methylation or acylation.
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Methoxy Group: Electron-donating effects stabilize the aromatic ring against electrophilic substitution.
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Trifluoromethyl Groups: Withdraw electrons, rendering the adjacent phenyl ring electron-deficient and reactive toward nucleophilic attack .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is biphasic, with moderate solubility in organic solvents (e.g., dichloromethane, ethanol) due to its lipophilic trifluoromethyl groups, and limited aqueous solubility (estimated <1 mg/mL) . Stability studies suggest resistance to hydrolytic degradation under physiological pH, attributed to the electron-withdrawing trifluoromethyl groups shielding the amide bond .
Spectroscopic Data
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NMR: Predicted NMR signals include a singlet for methoxy protons (~δ 3.8 ppm) and downfield-shifted aromatic protons (δ 7.2–8.1 ppm) due to electron-withdrawing effects .
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Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 379.0643 (calculated for ) .
Applications and Future Directions
Therapeutic Exploration
The compound’s trifluoromethyl groups position it as a candidate for:
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Antiviral Agents: Mimicking HIV integrase inhibitors by disrupting protein-nucleic acid interactions .
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Anti-Inflammatory Drugs: Potentially modulating NF-κB or COX-2 pathways via hydrogen bonding interactions.
Material Science
Fluorine-rich aromatic systems are valuable in liquid crystal displays (LCDs) and organic semiconductors due to their thermal stability and electron-deficient nature .
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